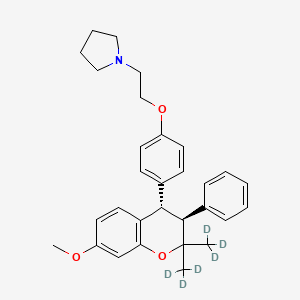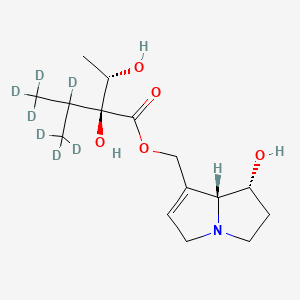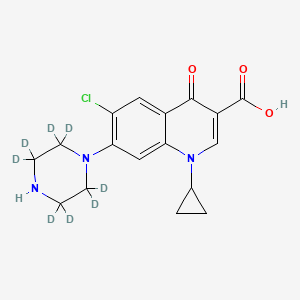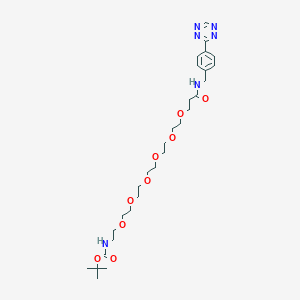
Rha-PEG3-SMCC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rha-PEG3-SMCC is a compound that serves as an antibody-drug conjugate linkage agent with robust antitumor properties. It integrates a protein crosslinker, SMCC, with a non-cleavable linker, Rha-PEG3 . This compound is primarily used in the construction of antibody-drug conjugates, which are pivotal in targeted cancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rha-PEG3-SMCC is synthesized by integrating the protein crosslinker SMCC with the non-cleavable linker Rha-PEG3 . The synthesis involves the following steps:
Activation of SMCC: SMCC is activated to form a reactive intermediate.
Linking with Rha-PEG3: The activated SMCC is then reacted with Rha-PEG3 under controlled conditions to form the final compound.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Activation: Large quantities of SMCC are activated.
Controlled Reaction: The activated SMCC is reacted with Rha-PEG3 in large reactors under stringent conditions to ensure consistency and quality.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Rha-PEG3-SMCC undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition Reactions: It can also undergo addition reactions where new atoms are added to the molecule.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions.
Electrophiles: For addition reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. the primary focus is on forming stable conjugates that can be used in antibody-drug conjugates.
Scientific Research Applications
Rha-PEG3-SMCC has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapies.
Medicine: Used in the formulation of drugs that target specific cancer cells, minimizing damage to healthy cells.
Industry: Employed in the production of bioconjugates and other specialized compounds for research and therapeutic purposes .
Mechanism of Action
Rha-PEG3-SMCC exerts its effects by acting as a linker in antibody-drug conjugates. The mechanism involves:
Binding to Antibodies: The compound binds to antibodies through the SMCC crosslinker.
Targeting Cancer Cells: The antibody-drug conjugate targets specific cancer cells, delivering the cytotoxic drug directly to the tumor.
Inducing Cell Death: The cytotoxic drug induces cell death in the targeted cancer cells, thereby reducing tumor growth
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Rha-PEG3-SMCC include:
MCC-PEG3-SMCC: Another antibody-drug conjugate linker with similar properties.
MCC-PEG4-SMCC: A variant with an additional ethylene glycol unit, providing different solubility and stability characteristics.
Uniqueness
This compound is unique due to its specific structure, which provides a stable and non-cleavable linkage in antibody-drug conjugates. This stability is crucial for ensuring that the cytotoxic drug is delivered specifically to the target cells without premature release .
Properties
Molecular Formula |
C24H38N2O10 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[2-[2-[2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethoxy]ethoxy]ethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H38N2O10/c1-15-20(29)21(30)22(31)24(36-15)35-13-12-34-11-10-33-9-8-25-23(32)17-4-2-16(3-5-17)14-26-18(27)6-7-19(26)28/h6-7,15-17,20-22,24,29-31H,2-5,8-14H2,1H3,(H,25,32)/t15-,16?,17?,20-,21+,22+,24+/m0/s1 |
InChI Key |
CLOIIBZJFRYAHR-LDTYLSHESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCCOCCOCCNC(=O)C2CCC(CC2)CN3C(=O)C=CC3=O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCCOCCOCCNC(=O)C2CCC(CC2)CN3C(=O)C=CC3=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


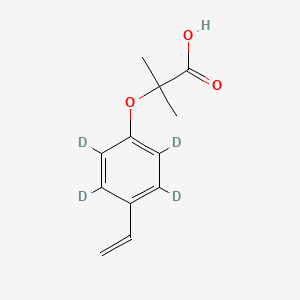
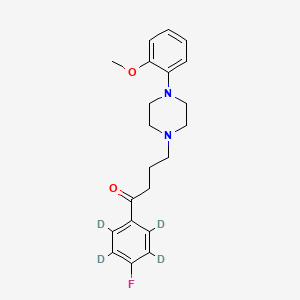
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
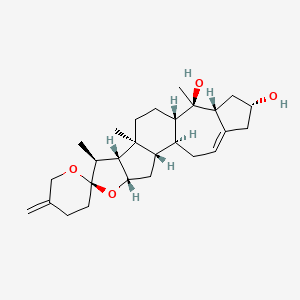


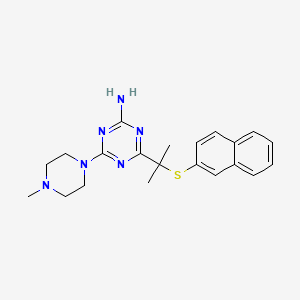
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
